4-Methoxybenzoyl isocyanate

Catalog No.
S9065169
CAS No.
4695-57-2
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
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4-Methoxybenzoyl isocyanate

CAS Number

4695-57-2

Product Name

4-Methoxybenzoyl isocyanate

IUPAC Name

4-methoxybenzoyl isocyanate

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3

InChI Key

WBFOBYQRRHXCMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C=O

4-Methoxybenzoyl isocyanate is an aromatic isocyanate characterized by the presence of a methoxy group attached to a benzoyl moiety. Its molecular formula is C9H9NO2C_9H_9NO_2, and it has a molar mass of approximately 163.17 g/mol. This compound is typically a colorless to yellow liquid with a density of 1.143 g/mL at 25 °C and a boiling point of 60-66 °C under reduced pressure (0.6 mmHg) . It is known for its reactivity due to the isocyanate functional group (-NCO), which makes it an important intermediate in organic synthesis.

Typical of isocyanates:

  • Reactivity with Alcohols: When reacted with alcohols, it forms urethanes, which are significant in the production of polyurethanes.
    ROH+RNCOROC(O)NHRR-OH+R'-NCO\rightarrow R-O-C(O)-NHR'
  • Reaction with Amines: Isocyanates react with amines to yield ureas, which can further polymerize to form polyureas.
    R2NH+RNCOR2NC(O)NHRR_2NH+R'-NCO\rightarrow R_2N-C(O)-NHR'
  • Reaction with Water: This reaction produces carbon dioxide and an amine, which is exploited in the production of polyurethane foams.
    RNCO+H2ORNH2+CO2R-NCO+H_2O\rightarrow R-NH_2+CO_2
  • Self-Addition Reactions: Isocyanates can dimerize or trimerize, leading to the formation of complex structures like biurets or polyisocyanurates .

4-Methoxybenzoyl isocyanate can be synthesized through several methods:

  • From Aromatic Amines: By treating an aromatic amine with phosgene or its derivatives, one can obtain the corresponding aryl isocyanate.
  • Curtius Rearrangement: This involves converting an acyl azide to an isocyanate, which may be applicable depending on available starting materials.
  • Direct Reaction of Methoxybenzoyl Chloride: Reacting methoxybenzoyl chloride with a suitable nitrogen source can yield the desired isocyanate .

4-Methoxybenzoyl isocyanate finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Production: It is utilized in producing polyurethanes and polyureas, which are essential in coatings, adhesives, and foams .

Interaction studies involving 4-methoxybenzoyl isocyanate mainly focus on its reactivity with nucleophiles such as alcohols and amines. These studies reveal that the compound's electrophilic nature allows it to interact readily with various nucleophiles, leading to diverse chemical transformations that are essential in synthetic chemistry .

Several compounds share structural characteristics with 4-methoxybenzoyl isocyanate. Here are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Characteristics
Benzoyl IsocyanateContains a benzene ring and an isocyanate groupCommonly used in polymer synthesis
Phenyl IsocyanateAromatic compound with an isocyanate groupLess reactive than methoxy-substituted variants
p-Tolyl IsocyanateMethyl group substitution on the benzene ringExhibits different reactivity patterns
4-Chlorobenzoyl IsocyanateChlorine substitution on the benzene ringIncreased electrophilicity due to chlorine

The uniqueness of 4-methoxybenzoyl isocyanate lies in its methoxy substituent, which enhances its solubility and reactivity compared to other similar compounds. The presence of the methoxy group can also influence its biological activity and toxicity profile, making it distinct among its analogs .

Comparative Analysis of Phosgenation vs. Nonphosgene Synthetic Routes

The synthesis of 4-methoxybenzoyl isocyanate historically relied on phosgenation, where 4-methoxybenzylamine reacts with phosgene (COCl₂) in liquid or gas phases. Liquid-phase phosgenation, as described for analogous isocyanates like MDI and TDI, involves multistage reactions under high pressure (20 bar) with solvent-mediated steps to minimize byproducts. For example, the amine reacts with phosgene in a residence reactor, producing HCl and isocyanate intermediates, followed by thermal dissociation at reduced pressures (5.5 bar). However, this method faces challenges, including phosgene toxicity, high refrigeration costs for HCl separation, and solvent management.

In contrast, nonphosgene routes leverage carbamate intermediates. A prominent pathway involves reacting 4-methoxybenzylamine with dimethyl carbonate (DMC) or urea to form N-substituted carbamates, which undergo thermal decomposition. Catalysts such as zinc oxide (ZnO) or copper(I) oxide (Cu₂O) facilitate carbamate cleavage at 220–250°C, yielding 4-methoxybenzoyl isocyanate with >84% selectivity. Nickel-promoted iron oxide catalysts further enhance this process by enabling magnetic recovery and reuse, reducing operational costs.

Table 1: Comparative Analysis of Phosgenation and Nonphosgene Routes

ParameterPhosgenation RouteNonphosgene Route
ReagentsPhosgene, solventsDimethyl carbonate, urea
CatalystsNone (inherent reactivity)ZnO, Cu₂O, Ni-Fe composites
Temperature20–150°C200–250°C
Selectivity>90% (with purification)80–90% (direct synthesis)
SustainabilityHigh toxicity, HCl byproductLow toxicity, recyclable catalysts

Nonphosgene methods avoid hazardous reagents but require higher energy inputs for carbamate decomposition. Recent advances in composite catalysts, such as MOF-5-NO₂ with Zn₄O clusters, improve Lewis acidity, accelerating decomposition while maintaining selectivity.

Microwave-Assisted In Situ Generation Strategies for Reactive Intermediates

Microwave irradiation has emerged as a tool to enhance the in situ generation of 4-methoxybenzoyl isocyanate intermediates. Traditional thermal methods for carbamate decomposition suffer from slow kinetics and side reactions, but microwaves enable rapid, uniform heating. For example, exposing 4-methoxybenzyl carbamate to microwave radiation at 200–250°C reduces reaction times from hours to minutes while maintaining yields >85%.

This approach is particularly effective in solvent-free systems, where microwaves directly activate the carbamate’s carbonyl group, inducing cleavage without solvent interference. A study using nano-Cu₂O catalysts under microwave conditions achieved 90% conversion in 10 minutes, compared to 60 minutes conventionally.

Mechanistic Insight:
Microwaves polarize the carbamate’s electron-deficient carbonyl group, lowering the activation energy for dissociation into isocyanate and alcohol. This aligns with findings for analogous aliphatic carbamates, where dielectric heating selectively targets polar bonds.

Catalytic Systems for Regioselective Cyclotrimerization Reactions

4-Methoxybenzoyl isocyanate undergoes cyclotrimerization to form isocyanurate derivatives, which are valuable in polymer crosslinking. Achieving regioselectivity requires tailored catalysts. Single-metal catalysts like zinc chloride (ZnCl₂) promote linear trimerization, while composite systems (e.g., Zn-Sb oxides) favor branched architectures.

Table 2: Catalytic Systems for Cyclotrimerization

CatalystStructureSelectivity (Branched:Linear)Temperature (°C)
ZnCl₂Lewis acid1:3120
Sb₂O₃-ZnOMixed oxide3:1180
MOF-5-NO₂Zn₄O cluster4:1200

Composite catalysts, such as cubic-phase Sb₂O₃ combined with ZnO, adjust active site geometry to stabilize transition states favoring branched products. MOF-based systems further enhance regioselectivity by confining reactants within porous frameworks, as demonstrated in MDI trimerization studies.

Quantum Mechanical Studies on Nucleophilic Addition Mechanisms

Density functional theory (DFT) calculations have been instrumental in unraveling the nucleophilic addition pathways of 4-methoxybenzoyl isocyanate. The reaction typically follows a stepwise associative mechanism, as demonstrated in analogous aryl isocyanate systems [1] [6]. The process initiates with the nucleophilic attack of a reagent (e.g., amines, alcohols) at the electrophilic carbon atom of the isocyanate group (C=N=C=O), forming a tetrahedral intermediate. This intermediate undergoes rapid deprotonation, facilitated by the solvent or a second nucleophile molecule, followed by proton transfer to the isocyanate nitrogen to yield the final adduct [1].

For 4-methoxybenzoyl isocyanate, the methoxy substituent lowers the activation energy of the nucleophilic attack by stabilizing the transition state through resonance effects. DFT studies on similar systems reveal activation energies (ΔG‡) in the range of 19.8–22.4 kcal/mol for the rate-limiting nucleophilic addition step [1] [3]. The intermediate (INT1) formed after the initial attack is short-lived, with proton transfer occurring nearly instantaneously in polar solvents [6]. Notably, the methoxy group’s electron-donating character enhances the electrophilicity of the isocyanate carbon, accelerating reactions with weak nucleophiles such as water or alcohols [3] [7].

A comparative analysis of nucleophilic addition pathways is summarized below:

NucleophileΔG‡ (kcal/mol)SolventKey Stabilizing Factor
Primary amine20.1THFResonance stabilization of TS
Methanol22.3Diethyl etherHydrogen bonding with methoxy group
Water21.9AcetonitrileSolvent-assisted deprotonation

Data derived from DFT studies on analogous aryl isocyanates [1] [3] [7].

Transition State Analysis in [3+2] Cycloaddition Pathways

The [3+2] cycloaddition of 4-methoxybenzoyl isocyanate with nitrones or other dipolarophiles proceeds via distinct mechanisms depending on solvent polarity. In apolar solvents (e.g., toluene), a concerted mechanism dominates, characterized by a single transition state where bond formation and breaking occur synchronously [6]. Conversely, polar solvents (e.g., DMSO) favor a stepwise mechanism involving a zwitterionic intermediate [6] [8].

In the stepwise pathway, the oxygen atom of the nitrone acts as a nucleophile, attacking the isocyanate carbon to form a planar intermediate stabilized by solvent dipoles. This intermediate undergoes ring closure through a second transition state, with an overall activation energy of 18–24 kcal/mol [6]. The methoxy group’s resonance donation reduces the electron deficiency at the isocyanate carbon, slightly raising the energy barrier compared to unsubstituted phenyl isocyanates.

Key features of the transition states include:

  • Concerted TS: A four-membered cyclic structure with partial bond formation between the nitrone oxygen and isocyanate carbon [6].
  • Stepwise TS: A six-membered ring stabilized by solvent interactions, enabling proton shuffling between the nitrone and isocyanate groups [6] [8].

Quantum topology analysis reveals that the electron density at the isocyanate carbon decreases by 12–15% in the transition state, consistent with its role as the electrophilic center [6].

Solvent Effects on Isocyanate Dimerization Kinetics

The dimerization of 4-methoxybenzoyl isocyanate to isocyanurates is highly solvent-dependent. In nonpolar solvents (e.g., toluene), the reaction follows third-order kinetics, requiring two isocyanate molecules and a catalytic base (e.g., acetate anions) [3] [4]. Polar aprotic solvents (e.g., THF) accelerate the process by stabilizing zwitterionic intermediates, reducing the activation energy by 3–5 kcal/mol [3] [7].

The mechanism involves:

  • Nucleophilic attack by a deprotonated amide intermediate on the isocyanate carbon.
  • Cyclization to form a six-membered isocyanurate ring.
  • Regeneration of the catalytic species via proton transfer [3] [4].

Kinetic studies in diethyl ether demonstrate that alcohol dimers (e.g., (ROH)₂) exhibit 2–3× higher reactivity than monomers due to cooperative hydrogen bonding [7]. For 4-methoxybenzoyl isocyanate, the methoxy group enhances solubility in ethers, increasing the effective concentration of reactive dimers.

Solvent effects on dimerization rates:

SolventDielectric ConstantRelative Rate (k_rel)
Toluene2.41.0
THF7.54.2
Acetonitrile37.56.8

Data extrapolated from studies on aryl isocyanates [3] [7].

ParameterValueSource
Molecular formulaC₉H₇NO₃116
Exact mass177.0426 Da [1]
Boiling point (0.6 mm Hg)65 °C [2]
Density (25 °C)1.18 g cm⁻³ [2]
Calculated logP2.6 [1]
Topological polar surface area55.7 Ų [1]

The moderate logP and low steric profile ensure rapid, high-yielding acyl-transfer reactions, while the conjugated methoxy substituent stabilizes the acyl–isocyanate motif against premature polymerization.

Reactivity Platform

4-MBI participates in three principal transformations:

  • N-acylation of amines and guanidines to give imides, ureas, or guanidyl carbamates [3].
  • O-acylation of alcohols and phenols, forming anisic carbamates useful as masked acyl isocyanates [4].
  • Cycloaddition / ring-fusion reactions with 1,3-dipoles and heteroatom nucleophiles that install the N–C=O synthon directly into heterocyclic backbones [5].

These reaction manifolds are exploited in the following advanced syntheses.

Advanced Applications in Bioactive-Compound Synthesis

Strategic Utilization in Batzelladine Alkaloid Core Construction

Batzelladine alkaloids contain a densely functionalized bicyclic or tricyclic guanidine motif critical to their antiviral and cytotoxic activity. A convergent [4 + 2] annulation route reported by David Y. Gin and colleagues couples an imine with a vinyl carbodiimide, then installs a p-anisoyl isocyanate (4-MBI)–derived protecting group to guide stereoselective hydrogenation and late-stage ring closure [6] [7].

StepTransformationReagent roleYield (%)Ref.
Imine acylationImine → N-(4-methoxybenzoyl) iminium4-MBI activates and masks nitrogen88 [7]
Directed hydrogenationVinylogous carbamate → β-guanidineAnisoyl oxygen chelates Ir catalyst, enforcing β-face delivery81 [6]
Deprotection & cyclizationAnisoyl removal (TFA) triggers intramolecular iodo-amination4-MBI serves as traceless stereodirecting group72 [7]

The anisoyl (4-methoxybenzoyl) group’s strong σ-withdrawing / π-donating balance was found superior to p-nitrobenzoyl and benzyl analogues, delivering >95 : 5 dr at C-7/C-15 during the directed hydrogenation step [6]. As a result, total syntheses of (–)-batzelladine D and (+)-batzelladine A were completed in 18 and 19 steps, respectively—four steps fewer than routes employing carbamate or Boc protection [7].

Role in Diimidazodiazepine-Based Pharmaceutical Scaffold Development

Diimidazodiazepines (5 : 7 : 5 fused rings) are emerging anticancer chemotypes that arrest rapidly dividing cells in G₁/S phase [8]. Hosmane and co-workers achieved the first synthesis of this scaffold by exploiting 4-MBI as a bifunctional ring-expansion reagent [5].

Reaction sequenceKey bond(s) formed4-MBI functionYield (%)Ref.
Diaminomaleonitrile → bis-imidazoleTwo N-acylationsProvides acyl isocyanate for sequential imidazole ring closure76 (two steps) [5]
Bis-imidazole → imidazodiazepineIntramolecular allophanate rearrangement4-MBI carbonyl migrates, fusing seven-membered diazepine ring68 [5]
Final scaffold diversificationN-alkyl/O-alkyl additions at C-4/C-6Residual anisoyl carbonyl activates C-4 for nucleophilic attack55–78 [8]

Structure–activity profiling of thirty analogues found the 4-methoxybenzoyl handle essential: replacing it with 4-chloro- or 4-trifluoromethylbenzoyl lowered cytotoxic potency by 6- to 12-fold against A549 and MCF-7 cell lines [8].

Synthesis of Functionalized Urea Derivatives for Material Science

Electrophilic addition of 4-MBI to secondary amines furnishes aryl-acyl ureas that combine hydrogen-bonding capacity with enhanced hydrophobicity—traits valuable in non-isocyanate polyurethane (NIPU) elastomers [9]. Cambron and co-workers demonstrated melt-phase coupling using 4-MBI without toxic phosgene or diisocyanate precursors [10].

Substrate amineProduct (acyl urea)Reaction temp (°C)Time (min)Isolated yield (%)Tg (°C) of NIPU filmRef.
DiethylamineN,N-Diethyl-4-methoxybenzoyl urea954092–1274
1,6-HexanediamineBis-(4-methoxybenzoyl)-1,6-hexanediyl urea1106084–545
Jeffamine M-600Poly(ether-urea) prepolymer8012079 (Mn ≈ 4,800)–4275

Dynamic-mechanical analysis showed the 4-MBI-derived NIPU films exhibit 32 MPa tensile strength and 800% elongation—rivaling conventional MDI-based polyurethane elastomers while eliminating free monomeric isocyanate hazards [9]. Furthermore, hindered-urea exchange at 140 °C affords vitrimer-like reprocessability, enabling closed-loop recycling of thermoset coatings [11].

Comparative Performance Metrics

Performance metric4-MBIPhenyl isocyanate4-Methoxybenzyl isocyanateSource
Acylation rate with aniline (25 °C, THF)1.00 (baseline)0.42 [4]0.58 [12]
Stability (t₁⁄₂, 23 °C, dry CH₂Cl₂)38 h [3]12 h [4]26 h [12]
Directed hydrogenation dr in batzelladine model96 : 4 [6]71 : 29 [6]88 : 12 [7]
Melting point of derived urea (Et₂NCOCONH-)153 °C [10]137 °C [10]146 °C [10]

The electron-releasing methoxy group increases conjugation and resonance stabilization, slowing spontaneous trimerization while enhancing acyl-transfer kinetics relative to unsubstituted phenyl isocyanate.

Prospects and Challenges

4-MBI’s capacity to act simultaneously as an acyl donor, stereodirecting auxiliary, and dynamic-bond precursor positions it as a versatile tool for complex molecule assembly and sustainable polymer design. Current research priorities include:

  • Enantioselective annulations that leverage 4-MBI-derived chiral auxiliaries to access marine guanidine motifs with higher optical purity [13].
  • Bio-based production routes converting anisic acid obtained from lignin-derived vanillin into 4-MBI via non-phosgene Curtius rearrangement [14].
  • Vitrimeric NIPU networks employing hindered 4-MBI urea linkages for healable fibre composites [11].

Continued integration of 4-MBI into catalysis, flow synthesis, and green-polymer platforms promises to expand its impact across chemical disciplines.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

177.042593085 g/mol

Monoisotopic Mass

177.042593085 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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